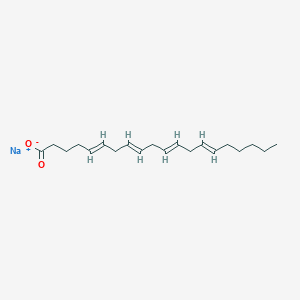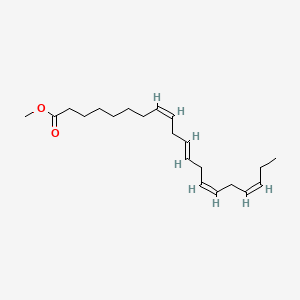
Latanoprost-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latanoprost-d4 is a deuterium-labeled analog of Latanoprost, a synthetic prostaglandin F2α analog. Latanoprost is primarily used as an ocular hypotensive agent for the treatment of open-angle glaucoma and ocular hypertension. The deuterium labeling in this compound is used for various scientific research applications, particularly in pharmacokinetic studies to trace and quantify the compound during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Latanoprost-d4 involves the incorporation of deuterium atoms into the Latanoprost molecule. One common method for synthesizing Latanoprost involves the reduction of keto and alkene functional groups using catalysts such as nickel chloride and sodium borohydride in methanol . The deuterium-labeled version, this compound, is synthesized by substituting hydrogen atoms with deuterium during the chemical reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as Latanoprost but with the inclusion of deuterium. The process involves multiple steps, including hydrogenation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Latanoprost-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterium gas or deuterated solvents.
Major Products Formed
The major products formed from these reactions include various deuterium-labeled intermediates and the final deuterium-labeled this compound compound .
科学研究应用
Latanoprost-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium substitution on chemical reactions.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Latanoprost.
Industry: Applied in the development of new drug formulations and to ensure the stability and efficacy of pharmaceutical products
作用机制
Latanoprost-d4, like Latanoprost, acts as a selective agonist for the prostaglandin F receptor on the cellular membrane. The primary mechanism involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is achieved through the activation of prostaglandin receptors, leading to changes in the permeability of the sclera to aqueous humor .
相似化合物的比较
Similar Compounds
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar to Latanoprost, used to reduce intraocular pressure.
Tafluprost: A prostaglandin analog with similar applications.
Uniqueness of Latanoprost-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace and quantify the compound in biological systems without altering its pharmacological properties .
This compound’s unique labeling and its applications in various scientific fields make it a valuable compound for research and development in both academic and industrial settings.
属性
分子式 |
C26H40O5 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1/i4D2,9D2 |
InChI 键 |
GGXICVAJURFBLW-XUVAVRMSSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
规范 SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


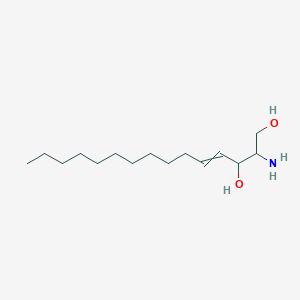
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
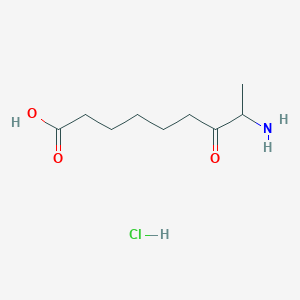
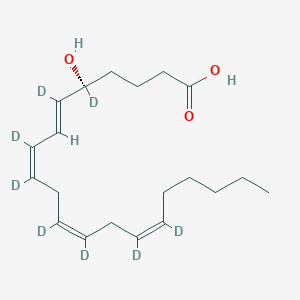

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
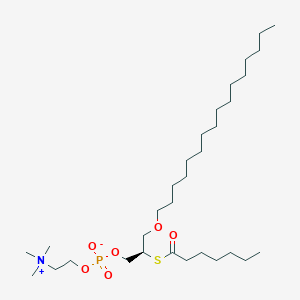
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
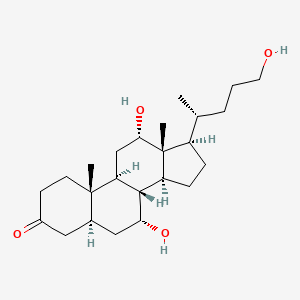

![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
